N-(2-cyanoethyl)-4-nitrobenzamide
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Overview
Description
N-(2-cyanoethyl)-4-nitrobenzamide is an organic compound characterized by the presence of a cyanoethyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Lithium aluminum hydride, ethanol
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: 4-amino-N-(2-cyanoethyl)benzamide
Reduction: N-(2-aminoethyl)-4-nitrobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-cyanoethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-4-aminobenzamide
- N-(2-cyanoethyl)-4-methoxybenzamide
- N-(2-cyanoethyl)-4-chlorobenzamide
Uniqueness
N-(2-cyanoethyl)-4-nitrobenzamide is unique due to the presence of both a cyanoethyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJJZIUBZXAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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